![molecular formula C23H21FN4O4S B2626017 N-(4-(2-(4-(4-氟苯基)哌嗪-1-基)-2-氧代乙基)噻唑-2-基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 1005295-30-6](/img/structure/B2626017.png)
N-(4-(2-(4-(4-氟苯基)哌嗪-1-基)-2-氧代乙基)噻唑-2-基)苯并[d][1,3]二氧杂环-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H21FN4O4S and its molecular weight is 468.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
The structure of this compound is similar to that of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have been studied for their antimicrobial activity . These derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species .
Anticancer Activity
The compound’s structure also resembles that of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have been evaluated for their anticancer activity . These derivatives have shown significant activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Drug Resistance Combat
The compound could potentially be used in the fight against drug resistance in pathogens and cancerous cells . The study of its pharmacological activities could lead to the development of new drugs with novel modes of action .
Molecular Docking Studies
Molecular docking studies have been carried out on similar compounds to study their binding mode with receptors . This could potentially lead to the compound being used as a lead compound for rational drug designing .
Selective Ligands for 5-HT1A Receptor
Compounds bearing a similar 2-MeO-Ph-piperazine moiety have been tested for their binding affinity against the 5-HT1A receptor . They have proven to be highly selective ligands towards this receptor, which could make this compound a potential candidate for further research in this area .
Antitumor Activity
The synthesis of novel derivatives has also been explored for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.
Inhibitor of ENTs
The compound’s structure is similar to that of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which is a novel inhibitor of equilibrative nucleoside transporters (ENTs) . This could potentially make the compound a candidate for further research in this area .
Selective to ENT2 than to ENT1
The compound could potentially be more selective to ENT2 than to ENT1, similar to FPMINT . This could make it a potential candidate for the development of new drugs targeting these transporters .
属性
IUPAC Name |
N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4S/c24-16-2-4-18(5-3-16)27-7-9-28(10-8-27)21(29)12-17-13-33-23(25-17)26-22(30)15-1-6-19-20(11-15)32-14-31-19/h1-6,11,13H,7-10,12,14H2,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHBBTCSMQEGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。